

Application Notes and Protocols for AF 568 Carboxylic Acid Protein Conjugation

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Compound of Interest		
Compound Name:	AF 568 carboxylic acid	
Cat. No.:	B12378172	Get Quote

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Introduction

This document provides a detailed protocol for the conjugation of **AF 568 carboxylic acid**, activated as a succinimidyl ester (NHS ester), to proteins. AF 568 is a bright, photostable orange fluorescent dye widely used in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. The conjugation process involves the formation of a stable amide bond between the amine-reactive dye and primary amines on the protein, primarily the ϵ -amino groups of lysine residues and the N-terminal α -amino group.[1][2] Succinimidyl esters are a preferred choice for amine modification as they form stable carboxamide bonds.[2][3]

The protocol herein outlines the necessary reagents, step-by-step instructions for the conjugation reaction, purification of the conjugate, and methods to determine the degree of labeling (DOL). Optimization of the dye-to-protein molar ratio is crucial for achieving the desired level of labeling without compromising protein function due to over-labeling or yielding a signal that is too low from under-labeling.[1] For antibodies, an optimal DOL typically ranges from 2 to 10.[1]

Data Presentation



Parameter	Recommended Value/Range	Notes
Dye	AF 568 NHS Ester	The succinimidyl ester is the amine-reactive form.
Protein Concentration	> 2 mg/mL	Higher concentrations improve conjugation efficiency.[4][5]
Reaction Buffer	0.1 M Sodium Bicarbonate or Sodium Borate	Must be free of primary amines (e.g., Tris, glycine).[1]
Reaction pH	8.3 - 9.0	A slightly basic pH deprotonates primary amines for reaction.[1][6]
Dye Stock Solution	10 mM in anhydrous DMSO or DMF	Prepare fresh as NHS esters are moisture-sensitive.[7]
Dye:Protein Molar Ratio	5:1 to 20:1	A 10:1 to 15:1 ratio is a common starting point for optimization.[8]
Reaction Temperature	Room Temperature	
Reaction Time	1 hour	Can be extended to increase the degree of labeling.[4][7]
Quenching Agent (Optional)	50-100 mM Tris or Glycine, pH 7.4	To stop the reaction.
Purification Method	Gel Filtration (e.g., Sephadex G-25) or Dialysis	To remove unconjugated dye. [9][10]
AF 568 Absorbance Max (λmax)	~578 nm	For calculating the degree of labeling.[4][7]
AF 568 Extinction Coefficient (ε)	~88,000 cm ⁻¹ M ⁻¹	[4][7]

Experimental Protocols



Preparation of Reagents

- · Protein Solution:
 - The protein must be in a buffer free of primary amines, such as Tris or glycine, as these
 will compete with the labeling reaction.[1]
 - If the protein is in an incompatible buffer, dialyze it against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[8][10]
 - For the conjugation reaction, dilute the protein to a concentration of at least 2 mg/mL in 0.1
 M sodium bicarbonate buffer, pH 8.3.[4][11]
- AF 568 NHS Ester Stock Solution:
 - Allow the vial of AF 568 NHS Ester to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution by dissolving the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[7][9]
 - This stock solution should be used immediately, though it can be stored at -20°C for up to a month if prepared with anhydrous DMSO.[11]

Protein Conjugation

- While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 10 mM AF 568 NHS Ester stock solution. The volume added corresponds to the desired dyeto-protein molar ratio. It is recommended to test three different molar ratios (e.g., 5:1, 10:1, 15:1) to determine the optimal degree of labeling.[4]
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][7] Continuous stirring during the incubation is recommended.[5]
- (Optional) To stop the reaction, add a quenching agent like Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.



Purification of the Conjugate

- The labeled protein needs to be separated from the unconjugated dye.
- Gel Filtration: This is the most common method.
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH ~7.4).[11]
 - Apply the reaction mixture to the top of the column.
 - Elute the protein-dye conjugate with PBS. The conjugate will be in the first colored band that elutes from the column.[11]
- Dialysis: This method is also effective but may be slower. Dialyze the reaction mixture against PBS (pH ~7.4) with several buffer changes until no free dye is observed in the dialysis buffer.

Determination of the Degree of Labeling (DOL)

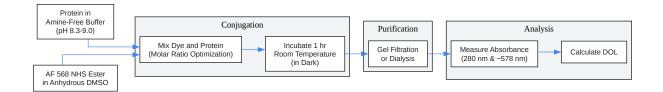
The DOL is the average number of dye molecules conjugated to each protein molecule.

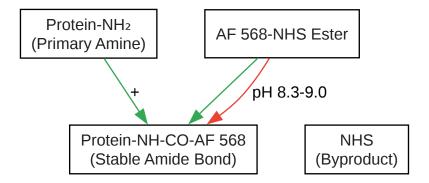
- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for AF 568 (~578 nm, A_{max}). Dilute the conjugate in PBS if necessary to obtain absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 0.9).[10]
- Calculate the concentration of the dye using the Beer-Lambert law:
 - Dye Concentration (M) = A_{max} / ε dye
 - Where ε _dye is the extinction coefficient of AF 568 (~88,000 cm⁻¹M⁻¹).[4][7]
- Calculate the corrected absorbance at 280 nm, which accounts for the dye's contribution to the absorbance at this wavelength:
 - $\bullet A_{280} \underline{\quad \text{corrected}} = A_{280} (A_{\text{max}} \times CF_{280})$



- Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically provided by the dye manufacturer; for Alexa Fluor 568, it is approximately 0.46).[5]
- Calculate the concentration of the protein:
 - Protein Concentration (M) = A₂₈₀ corrected / ε protein
 - Where ε protein is the molar extinction coefficient of your protein at 280 nm.
- · Calculate the Degree of Labeling:
 - DOL = Dye Concentration (M) / Protein Concentration (M)

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